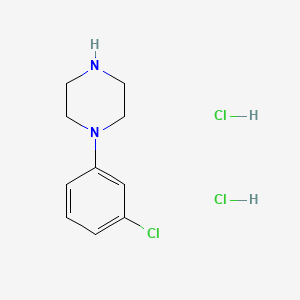

1-(3-Chlorophenyl)piperazine dihydrochloride

Descripción general

Descripción

1-(3-Chlorophenyl)piperazine dihydrochloride is a chemical compound with the molecular formula C10H13ClN2·2 HCl. It is a derivative of piperazine, a heterocyclic organic compound, and is known for its applications in various scientific fields. This compound is often used in research due to its interaction with neurotransmitter receptors in the brain.

Métodos De Preparación

The synthesis of 1-(3-Chlorophenyl)piperazine dihydrochloride typically involves the reaction of 3-chloroaniline with piperazine. The process can be summarized as follows:

Reaction of 3-chloroaniline with piperazine: This step involves heating 3-chloroaniline with piperazine in the presence of a suitable solvent, such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Formation of 1-(3-Chlorophenyl)piperazine: The intermediate product, 1-(3-Chlorophenyl)piperazine, is obtained after the reaction.

Conversion to dihydrochloride salt: The final step involves the addition of hydrochloric acid to the intermediate product to form this compound.

Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

1-(3-Chlorophenyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include hydroxylated derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The primary products are the reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium carbonate. These reactions typically result in the substitution of the chlorine atom with other functional groups.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

1-(3-Chlorophenyl)piperazine dihydrochloride is primarily used as an intermediate in synthesizing various pharmaceuticals, especially those targeting neurological disorders. Its structural properties enable modifications that enhance therapeutic efficacy, particularly in developing drugs for conditions such as depression and anxiety disorders. The compound is integral to the synthesis of several antidepressants and anxiolytics, contributing to the advancement of mental health treatments .

Antidepressant Research

Research has demonstrated that this compound exhibits potential antidepressant effects. Studies have focused on its mechanism of action, particularly its interaction with serotonin receptors. For instance, it has been shown to induce hypophagia (reduced food intake) in animal models, which is mediated by serotonin 5-HT1c receptors. This insight is crucial for understanding how modifications to this compound can lead to more effective antidepressant therapies .

Behavioral Studies

The compound is frequently utilized in behavioral studies involving animal models. Researchers employ mCPP to assess its effects on mood and cognition. For example, studies have indicated that mCPP can induce anxiety-like behaviors and alterations in feeding patterns in rats. These findings are instrumental in elucidating the behavioral impacts of drugs on mental health and can guide the development of new therapeutic strategies .

Analytical Chemistry

In analytical chemistry, this compound plays a role in developing methods for detecting and quantifying piperazine derivatives in biological samples. This capability is essential for pharmacokinetic studies and drug monitoring, ensuring that therapeutic levels are maintained without adverse interactions .

Drug Interaction Studies

The compound is also pivotal in evaluating drug-drug interactions. Understanding how this compound interacts with other medications can provide insights into their combined effects on efficacy and safety profiles. This knowledge is critical for optimizing treatment regimens for patients who may be on multiple medications .

Case Study 1: Hypophagia Induction

A study examined the effects of mCPP on food intake in rats. It was found that administration of mCPP significantly reduced food consumption, indicating its potential role as a model for studying appetite regulation and its implications for treating eating disorders .

Case Study 2: Serotonin Receptor Interaction

Research highlighted the interaction between mCPP and serotonin receptors, specifically its agonistic effect on 5-HT1c receptors. This interaction provides a basis for developing drugs that target these receptors to alleviate symptoms of depression and anxiety .

Case Study 3: Behavioral Phenotypes

Another study explored the behavioral phenotypes induced by mCPP in mice, focusing on anxiety responses. The findings suggest that compounds like mCPP can help delineate pathways involved in anxiety disorders, aiding in the identification of new therapeutic targets .

Mecanismo De Acción

1-(3-Chlorophenyl)piperazine dihydrochloride exerts its effects primarily through its interaction with serotonin receptors in the brain. It acts as an agonist at the 5-HT2C receptor, which is involved in regulating mood, appetite, and other physiological functions. The compound’s binding to these receptors modulates the release of neurotransmitters, leading to various pharmacological effects.

Comparación Con Compuestos Similares

1-(3-Chlorophenyl)piperazine dihydrochloride can be compared with other similar compounds, such as:

1-(2-Chlorophenyl)piperazine: This compound has a similar structure but with the chlorine atom positioned at the 2-position instead of the 3-position. It exhibits different binding affinities and pharmacological effects.

1-(4-Chlorophenyl)piperazine: The chlorine atom is at the 4-position in this compound, leading to variations in its chemical and biological properties.

1-Phenylpiperazine: This compound lacks the chlorine atom, resulting in different reactivity and applications.

Actividad Biológica

1-(3-Chlorophenyl)piperazine dihydrochloride is a compound of significant interest in pharmacology due to its interactions with serotonin receptors and its potential therapeutic applications. This article examines its biological activity, including its effects on various physiological processes and its potential therapeutic uses.

Chemical Structure and Properties

This compound, with the chemical formula C10H12ClN2·2HCl, is a piperazine derivative. Its structure features a piperazine ring substituted with a chlorophenyl group, which contributes to its biological activity. The presence of the chlorine atom enhances its interaction with biological targets, particularly serotonin receptors.

The primary mechanism of action of this compound involves its role as a serotonin receptor agonist , particularly at the 5-HT2C receptor. This interaction has been shown to influence hormonal release, including prolactin, without affecting luteinizing hormone (LH) or follicle-stimulating hormone (FSH) levels . The compound's ability to modulate serotonin pathways suggests potential applications in treating mood disorders and other conditions linked to serotonin dysregulation.

1. Hormonal Effects

Research indicates that this compound can stimulate the release of prolactin, which may have implications for reproductive health and endocrine function. Studies have demonstrated that this compound can increase cortisol levels, indicating a stress response activation .

2. Antibacterial Activity

While primarily recognized for its neuropharmacological effects, there is emerging evidence regarding the antibacterial properties of piperazine derivatives. Compounds similar to 1-(3-Chlorophenyl)piperazine have shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. This suggests that modifications of the piperazine structure could yield effective antibacterial agents .

3. Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibition capabilities. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for conditions such as Alzheimer's disease. The inhibition of urease activity has also been reported, indicating possible applications in treating urinary tract infections .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

- Study on Hormonal Release : A study involving infantile rats demonstrated that administration of the compound resulted in increased prolactin release without altering LH or FSH levels, suggesting a specific action on the 5-HT2C receptor .

- Antibacterial Screening : In a comparative study of various piperazine derivatives, 1-(3-Chlorophenyl)piperazine exhibited moderate antibacterial activity against gram-positive and gram-negative bacteria, highlighting its potential as a lead compound for further development .

- Enzyme Inhibition Evaluation : Research evaluating the inhibitory effects on AChE revealed that certain derivatives could significantly reduce enzyme activity, with implications for developing cognitive enhancers .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

1-(3-chlorophenyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2.2ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;;/h1-3,8,12H,4-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSZCTRWSGNWWBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC=C2)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6640-24-0 (Parent) | |

| Record name | 1-(3-Chlorophenyl)piperazine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051639497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30873209 | |

| Record name | 1-(3-Chlorophenyl)piperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51639-49-7 | |

| Record name | 1-(3-Chlorophenyl)piperazine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051639497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Chlorophenyl)piperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-chlorophenyl)piperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(3-CHLOROPHENYL)PIPERAZINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MY02G3EAXQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What types of serotonin receptors does 1-(3-Chlorophenyl)piperazine dihydrochloride interact with?

A: this compound (mCPP) is known to interact with various serotonin (5-HT) receptor subtypes. Research indicates it acts as an agonist at 5-HT2C receptors [, , ]. While it also demonstrates some affinity for 5-HT1 receptors, particularly 5-HT1B [], its actions are primarily attributed to 5-HT2C receptor activation.

Q2: How does activation of 5-HT2C receptors by this compound affect neuronal activity?

A: Studies utilizing electrophysiological recordings in rats demonstrate that mCPP, through its agonistic activity at 5-HT2C receptors, inhibits the firing activity of neurons in the medial septum/vertical limb of the diagonal band (MS/DBv) []. This inhibition leads to the abolishment of theta oscillation in both MS/DBv and hippocampal neurons, ultimately causing desynchronization of hippocampal EEG activity and a shift towards lower frequencies in its power spectrum [].

Q3: Can the effects of this compound on neuronal activity be reversed?

A: Yes, the effects of mCPP on neuronal activity, particularly the inhibition of theta oscillation, can be reversed by selective 5-HT2C receptor antagonists []. Studies show that administration of SB-242084, a selective 5-HT2C receptor antagonist, effectively counteracts the effects of mCPP on MS/DBv and hippocampal neurons, restoring theta oscillation [].

Q4: Does this compound influence hormone release?

A: Research suggests that mCPP plays a role in the release of prolactin in female infantile rats []. Administration of mCPP was found to increase prolactin levels without affecting luteinizing hormone (LH) or follicle-stimulating hormone (FSH) secretion []. This effect is attributed to its agonistic activity at 5-HT2C receptors.

Q5: How does this compound compare to other serotonin agonists in its effects on hormone release?

A: Studies in female infantile rats reveal distinct roles for different serotonin receptor subtypes in hormone release []. While mCPP, a 5-HT2C agonist, primarily increases prolactin levels, 5-HT3 agonists like methyl-quipazine and phenylbiguanide elevate LH and FSH levels without affecting prolactin secretion []. This highlights the specific involvement of different serotonin receptor subtypes in mediating distinct hormonal responses.

Q6: Does this compound impact intracellular calcium mobilization?

A: Research in Chinese hamster ovary (CHO) cells transfected with human 5-HT2C receptors indicates that mCPP stimulates intracellular calcium mobilization []. This effect is dose-dependent and can be blocked by 5-HT2C receptor antagonists, suggesting a specific interaction with this receptor subtype [].

Q7: What is the significance of rapid desensitization observed with this compound in intracellular calcium mobilization?

A: The rapid desensitization of 5-HT2C receptor-mediated intracellular calcium mobilization following mCPP exposure in CHO cells suggests potential regulatory mechanisms involving protein kinase C and calcium/calmodulin turnover []. This finding provides insights into the complex intracellular signaling pathways associated with 5-HT2C receptor activation and its potential implications for cellular responses.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.